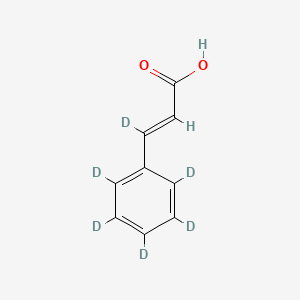

Cinnamic acid-d6

Descripción

The exact mass of the compound 3-Phenyl-d5-2-propenoic acid-3-d1 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(E)-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i1D,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYWAXJHAXSJNI-UMENIHJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C/C(=O)O)/[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584104 | |

| Record name | (2E)-3-(~2~H_5_)Phenyl(3-~2~H)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91453-04-2 | |

| Record name | (2E)-3-(~2~H_5_)Phenyl(3-~2~H)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trans-cinnamic-β,2,3,4,5,6-D6_acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Cinnamic Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of deuterated cinnamic acid (Cinnamic acid-d6). The information is curated for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations of key biochemical and experimental workflows.

Core Physical Properties

This compound, a deuterated analog of cinnamic acid, is primarily used as an internal standard in analytical chemistry and in pharmacokinetic studies to investigate the metabolic fate of cinnamic acid and related compounds. Its physical properties are crucial for its handling, formulation, and application in these experimental contexts.

Quantitative Data Summary

The physical properties of trans-Cinnamic acid-d6 are summarized in the tables below. It is important to note that properties can vary slightly between different deuterated isomers and batches.

Table 1: General Physical Properties of trans-Cinnamic acid-d6

| Property | Value | Source |

| Molecular Formula | C₉H₂D₆O₂ | [1] |

| Molecular Weight | 154.20 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 132-135 °C | |

| Boiling Point | 300 °C | |

| CAS Number | 91453-04-2 | [1] |

Table 2: Solubility Data

| Solvent | Solubility | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (1621.27 mM) | Ultrasonic assistance may be required. | [1][3] |

| Water | Slightly soluble | Non-deuterated form is slightly soluble. | [2] |

| Ethanol | Soluble | Non-deuterated form is soluble. | |

| Methanol | Soluble | Non-deuterated form is soluble. | |

| Benzene | Easily soluble | Non-deuterated form is easily soluble. | |

| Ether | Easily soluble | Non-deuterated form is easily soluble. | |

| Acetone | Easily soluble | Non-deuterated form is easily soluble. | |

| Chloroform | Soluble | Non-deuterated form is soluble. | |

| Petroleum Ether | Soluble | Non-deuterated form is soluble. | |

| Carbon Disulfide | Easily soluble | Non-deuterated form is easily soluble. |

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to approach the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a small test tube or a distillation flask.

-

Apparatus: A Thiele tube or a micro-boiling point apparatus is used, equipped with a thermometer.

-

Procedure (Thiele Tube Method):

-

A capillary tube, sealed at one end, is placed open-end down into the sample test tube.

-

The test tube is attached to a thermometer and immersed in the Thiele tube containing a high-boiling point oil.

-

The Thiele tube is gently heated, and a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the oil is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Solubility Determination

Objective: To determine the solubility of this compound in various solvents.

Methodology:

-

Sample Preparation: A known mass of this compound is weighed.

-

Procedure:

-

A small, accurately measured volume of the desired solvent is added to a test tube containing the weighed this compound.

-

The mixture is agitated at a constant temperature (e.g., 25 °C).

-

If the solid dissolves completely, more this compound is added in known increments until saturation is reached (i.e., solid material remains undissolved).

-

If the initial amount does not dissolve, the volume of the solvent is incrementally increased until complete dissolution is observed.

-

Solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity. For sparingly soluble substances, spectroscopic methods can be used to determine the concentration of the dissolved solute in a saturated solution.

-

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the application of this compound.

References

A Technical Guide to the Chemical Structure of Cinnamic Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure, properties, and analytical characterization of Cinnamic acid-d6. This deuterated analog of cinnamic acid is a valuable tool in various research applications, particularly in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of cinnamic acid where six hydrogen atoms have been replaced by deuterium. Specifically, the five hydrogen atoms on the phenyl ring and the hydrogen atom at the β-position of the acrylic acid moiety are substituted.

The key identifiers and properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₂D₆O₂ | [1][2] |

| Molecular Weight | 154.20 g/mol | [1][2] |

| Canonical SMILES | O=C(O)/C=C/c1c(c(c(c(c1[2H])[2H])[2H])[2H])[2H] | |

| InChI Key | WBYWAXJHAXSJNI-UMENIHJVSA-N | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Appearance | White to off-white solid | |

| Melting Point | 132-135 °C | |

| Boiling Point | 300 °C |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a modified Perkin reaction, a well-established method for the synthesis of cinnamic acid and its derivatives.[3][4] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base. For the synthesis of this compound, deuterated starting materials are utilized.

Materials:

-

Benzaldehyde-d6 (deuterated on the phenyl ring and the aldehyde proton)

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Toluene

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine Benzaldehyde-d6 (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (1.2 eq) in toluene.

-

Reaction: Heat the reaction mixture to reflux (approximately 180°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the flask and transfer the contents to a separatory funnel.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate, to remove any unreacted benzaldehyde-d6.

-

Acidification: Acidify the aqueous layer with concentrated hydrochloric acid until a white precipitate of this compound is formed.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound will differ significantly from that of unlabeled cinnamic acid due to the substitution of protons with deuterium.

-

¹H NMR: The proton NMR spectrum of this compound is expected to be simplified. The signals corresponding to the five aromatic protons and the β-vinylic proton will be absent. The spectrum will primarily show a signal for the α-vinylic proton and the carboxylic acid proton. The α-vinylic proton will appear as a singlet, as the coupling to the now-deuterated β-vinylic position will be negligible in a standard ¹H NMR experiment.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for all nine carbon atoms. The chemical shifts will be similar to those of unlabeled cinnamic acid, although minor isotopic shifts may be observed. The carbons directly bonded to deuterium will exhibit characteristic splitting patterns in a proton-coupled ¹³C NMR spectrum and may show reduced signal intensity due to the absence of the Nuclear Overhauser Effect (NOE) from attached protons.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the identity and isotopic enrichment of this compound.

-

Molecular Ion: The molecular ion peak ([M]⁺ or [M-H]⁻) will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the deuterated compound (approximately 154.20). This is 6 mass units higher than the molecular weight of unlabeled cinnamic acid (148.16 g/mol ).

-

Fragmentation Pattern: The fragmentation pattern will be analogous to that of unlabeled cinnamic acid, with key fragments showing a +6 Da shift. For example, a common fragmentation pathway for cinnamic acid involves the loss of a carboxyl group (COOH). In this compound, this would result in a fragment ion corresponding to the loss of COOH from the deuterated backbone.

Logical Relationships of Cinnamic Acid and its Deuterated Analog

The following diagram illustrates the relationship between cinnamic acid and its deuterated isotopologue, this compound, along with their key chemical identifiers.

Caption: Relationship between Cinnamic Acid and its d6 isotopologue.

References

- 1. Preparation of cinnamic acids labelled with deuterium or tritium at the α-position - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. chemistry-online.com [chemistry-online.com]

- 3. trans-Cinnamic acid-d6 | C9H8O2 | CID 129849789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jurnal.uns.ac.id [jurnal.uns.ac.id]

Cinnamic Acid-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cinnamic acid-d6, a deuterated analog of cinnamic acid, for its application in advanced research and development. This document covers its chemical and physical specifications, its role as an internal standard in analytical methodologies, and its application in studying biological signaling pathways.

This compound: Specifications and Properties

This compound is a stable isotope-labeled version of cinnamic acid, where six hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an invaluable tool in mass spectrometry-based quantitative analysis and metabolic studies.

There are different deuterated forms of cinnamic acid available, with the position of deuterium labeling varying. The most common forms are deuterated on the phenyl ring and/or the acrylic acid side chain. Below are the specifications for two common variants.

Table 1: Specifications of Common this compound Variants

| Property | trans-Cinnamic acid-β,2,3,4,5,6-d6 | trans-Cinnamic-alpha,2,3,4,5,6-d6 |

| CAS Number | 91453-04-2[1][2] | 1174218-97-3[3][4] |

| Synonyms | 3-Phenyl-d5-2-propenoic acid-3-d1[1][2] | trans-Cinnamic Acid D6 (phenyl-D5,alpha-D)[3][4] |

| Molecular Formula | C₉H₂D₆O₂[2][5] | C₉D₆H₂O₂[3][4] |

| Molecular Weight | 154.20 g/mol [1][2] | 154.196 g/mol [4] |

| Isotopic Purity | 98 atom % D[1] | 99 atom % D[3][4] |

| Chemical Purity | - | min 98%[3][4] |

| Melting Point | 132-135 °C (lit.)[1] | - |

| Boiling Point | 300 °C (lit.)[1] | - |

| Appearance | White to off-white solid | - |

Experimental Protocols and Applications

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for pharmacokinetic studies, and as a tracer in metabolic profiling research.

Use as an Internal Standard in LC-MS/MS Analysis

Deuterated standards are ideal internal standards for mass spectrometry as they co-elute with the analyte of interest and exhibit similar ionization efficiency, correcting for matrix effects and variations in sample processing.

Experimental Workflow for Quantification of Cinnamic Acid in Biological Samples

References

- 1. Cinnamic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Use of in vitro assays to assess the potential cytotoxic, genotoxic and antigenotoxic effects of vanillic and cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous determination of cinnamaldehyde, cinnamic acid, and 2-methoxy cinnamic acid in rat whole blood after oral administration of volatile oil of Cinnamoni Ramulus by UHPLC-MS/MS: An application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Purity and Enrichment of Cinnamic acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Cinnamic acid-d6 (Deuterated Cinnamic Acid), a crucial stable isotope-labeled compound utilized in advanced scientific research. This document is intended to be a core resource for professionals in drug development, metabolomics, and analytical chemistry, offering detailed insights into its quality assessment, experimental protocols for its analysis, and its role in biochemical pathways.

Introduction to this compound

Cinnamic acid, a naturally occurring aromatic carboxylic acid, is a key intermediate in the biosynthesis of a vast number of natural products, including lignols, flavonoids, and coumarins through the shikimate and phenylpropanoid pathways.[1][2] Its deuterated analogue, this compound, in which six hydrogen atoms have been replaced by deuterium, serves as an invaluable tool in various research applications. Primarily, it is employed as an internal standard in quantitative mass spectrometry-based assays and as a tracer to elucidate metabolic pathways and reaction mechanisms.[3] The stability and non-radioactive nature of the deuterium labels make it a safe and effective tool for in vitro and in vivo studies.

The utility of this compound is fundamentally dependent on its isotopic purity and the degree of deuterium enrichment. Isotopic purity refers to the percentage of the material that is the desired deuterated species, while isotopic enrichment specifies the percentage of deuterium atoms at the labeled positions. High isotopic purity and enrichment are paramount for minimizing analytical interference from unlabeled or partially labeled species, thereby ensuring the accuracy and reliability of experimental results.

Data Presentation: Isotopic Purity and Enrichment of Commercially Available this compound

The following table summarizes the reported isotopic purity and other relevant information for this compound from various commercial suppliers. This data is essential for researchers to select the appropriate grade of labeled compound for their specific applications.

| Supplier | Product Number | CAS Number | Molecular Formula | Isotopic Purity (Atom % D) | Chemical Purity |

| Sigma-Aldrich | 513962 | 91453-04-2 | C₆D₅CD=CHCO₂H | ≥98 | Not specified |

| LGC Standards | CDN-D-7883 | 1174218-97-3 | C₉D₆H₂O₂ | 99 | ≥98% |

| GlpBio | GC15441 | 91453-04-2 | C₉H₂D₆O₂ | >99.00% | Not specified |

| Veeprho | DVE001542 | 91453-04-2 | C₉H₂D₆O₂ | Not specified | Not specified |

Experimental Protocols for Isotopic Purity and Enrichment Analysis

The determination of isotopic purity and enrichment of this compound is primarily accomplished using two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Isotopic Purity Determination

High-resolution mass spectrometry (HRMS) is a highly sensitive and accurate method for determining the isotopic distribution of a labeled compound.[4][5]

Objective: To determine the isotopic purity of this compound by quantifying the relative abundance of its isotopologues.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system (LC-HRMS).

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.

-

-

LC-HRMS Analysis:

-

LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure the elution and separation of Cinnamic acid. For example, start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Detector: Operate in full scan mode in negative ionization mode to detect the [M-H]⁻ ion.

-

Mass Range: m/z 100-200.

-

Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks.

-

-

Data Analysis:

-

Extract the mass spectrum for the Cinnamic acid peak.

-

Identify the monoisotopic peak of the fully deuterated species (d6) and the peaks corresponding to lower deuterated species (d5, d4, etc.) and the unlabeled compound (d0).

-

Calculate the relative intensity of each isotopologue peak.

-

Correct the observed intensities for the natural isotopic abundance of ¹³C.

-

The isotopic purity is calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

Quantitative ¹H-NMR (qNMR) can be used to determine the degree of deuteration by measuring the residual proton signals at the labeled positions.[6][7]

Objective: To determine the isotopic enrichment of this compound by quantifying the residual proton signals.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

-

Add a precise volume (e.g., 0.6 mL) of a deuterated solvent that does not have signals in the regions of interest (e.g., DMSO-d6).

-

Add a known amount of an internal standard with a certified purity (e.g., maleic acid) for quantification.

-

-

¹H-NMR Acquisition:

-

Acquire a quantitative ¹H-NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest and the internal standard to allow for full relaxation of the protons. A D1 of 30 seconds is often sufficient.

-

Use a calibrated 90° pulse.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.

-

Integrate the area of the residual proton signals corresponding to the deuterated positions on the phenyl ring and the vinyl group of this compound.

-

Integrate the area of a known signal from the internal standard.

-

Calculate the amount of residual protons in the this compound sample relative to the known amount of the internal standard.

-

The isotopic enrichment (atom % D) at each position can be calculated based on the expected number of protons at that position in the unlabeled molecule versus the measured amount of residual protons.

-

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to this compound.

References

A Technical Guide to Cinnamic Acid-d6 for Researchers and Drug Development Professionals

An In-depth Examination of Its Procurement, Applications, and Experimental Utilization

This technical guide provides a comprehensive overview of Cinnamic acid-d6, a deuterated form of cinnamic acid, for researchers, scientists, and professionals in drug development. This document details its chemical properties, reliable suppliers, and key applications, with a focus on its use as an internal standard in mass spectrometry-based analyses. The guide also includes a detailed experimental protocol for its use in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and explores relevant biological pathways where its non-deuterated counterpart is involved.

Introduction to this compound

This compound is a stable isotope-labeled version of cinnamic acid, where six hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in various analytical and research applications, particularly in pharmacokinetic and metabolic studies.[1] Deuteration can alter the metabolic profiles of drugs, potentially reducing toxicities and altering clearance rates, making deuterated compounds an area of growing interest in pharmaceutical development.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value |

| Chemical Formula | C₉H₂D₆O₂ |

| Molecular Weight | Approximately 154.20 g/mol |

| CAS Number | 91453-04-2 |

| Appearance | White to off-white solid |

| Isotopic Purity | Typically ≥98 atom % D |

Procurement of this compound

For researchers and drug development professionals, sourcing high-purity this compound is critical for reliable and reproducible experimental outcomes. Several reputable chemical suppliers offer this deuterated compound, often with detailed certificates of analysis.

A comparative summary of suppliers for this compound is provided in Table 2, offering a quick reference for procurement.

| Supplier | Product Name | Notes |

| Sigma-Aldrich | trans-Cinnamic acid-β,2,3,4,5,6-d6 | Offers products with specified isotopic purity. |

| MedChemExpress | This compound | Provides information on potential applications in cancer research.[1] |

| Santa Cruz Biotechnology | trans-Cinnamic acid-β,2,3,4,5,6-d6 | Supplies for research use. |

| GlpBio | This compound | Mentions potential use in cancer intervention. |

| Veeprho | trans-Cinnamic Acid-β,2,3,4,5,6-D6 | - |

| A2B Chem | This compound | - |

| ChemScene | This compound | - |

Key Applications and Experimental Protocols

The primary application of this compound in a research and drug development context is as an internal standard for quantitative analysis by mass spectrometry. Its chemical similarity to the non-deuterated analyte, combined with its distinct mass, allows for precise correction of variations during sample preparation and analysis.

Application as an Internal Standard in LC-MS/MS

A key application of deuterated cinnamic acid is its use as an internal standard in the analysis of phenolic acid metabolites in biological samples. The following is a detailed protocol adapted from a study on the analysis of microbial-derived grape polyphenol metabolites.[3]

Objective: To quantify phenolic acid metabolites in biological samples using ultra-high performance liquid chromatography coupled with triple quadrupole tandem mass spectrometry (UHPLC-QqQ-MS/MS) with trans-Cinnamic acid-d7 as an internal standard. While the original study used the d7 variant, the principles and many of the parameters are directly applicable to this compound.

Experimental Workflow:

Methodology:

-

Preparation of Standards and Internal Standard:

-

Prepare a stock solution of this compound (or a closely related deuterated standard like trans-cinnamic acid-d7) at a concentration of approximately 20 μg/mL in 70% methanol containing 0.1% formic acid.[3]

-

Prepare a calibration dilution series of the non-deuterated analytes of interest in 45% aqueous methanol with 0.1% formic acid.[3]

-

Spike each dilution with the internal standard solution to a final concentration of 100 ng/mL.[3]

-

-

Sample Preparation:

-

For biological samples (e.g., bacterial broth), acidify 500 μL of the sample with 100 μL of 4 M HCl.[3]

-

Spike the acidified sample with 5 μL of the internal standard stock solution.[3]

-

Perform liquid-liquid extraction with ethyl acetate (3 x 500 μL).[3]

-

Combine the organic phases, evaporate to dryness, and reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Parameters:

-

A summary of the instrumental parameters is provided in Table 3.

-

| Parameter | Value |

| UHPLC System | Agilent 1290 Infinity or equivalent |

| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent |

| Column | Zorbax Eclipse Plus C18 (or equivalent), 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.2% Acetic Acid in Water[3] |

| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile[3] |

| Flow Rate | 0.3 mL/min[3] |

| Injection Volume | 5 µL[3] |

| Column Temperature | 40 °C[3] |

| Ionization Mode | Electrospray Ionization (ESI), Negative Polarity[3] |

| Acquisition Mode | Dynamic Multiple Reaction Monitoring (dMRM)[3] |

| Capillary Voltage | -2.5 kV[3] |

| Nebulizer Gas (N₂) Pressure | 30 psi[3] |

| Drying Gas Temperature | 350 °C at 12.0 L/min[3] |

| Sheath Gas Temperature | 200 °C at 12.0 L/min[3] |

Biological Context: Relevant Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are not widely available, the biological activities of its non-deuterated form, cinnamic acid, are well-documented. These provide a valuable context for potential research applications of the deuterated analog.

Phenylpropanoid Pathway

Cinnamic acid is a central intermediate in the phenylpropanoid pathway in plants, which is responsible for the biosynthesis of a wide array of secondary metabolites, including flavonoids, lignins, and stilbenes.[4][5] The synthesis of cinnamic acid from phenylalanine is catalyzed by phenylalanine ammonia-lyase (PAL).[4] Interestingly, trans-cinnamic acid can act as a feedback modulator, inhibiting PAL activity and gene transcription.[6]

Modulation of Glucose Metabolism

Cinnamic acid and its derivatives have been shown to influence glucose metabolism, a key area of research in diabetes and metabolic disorders.[7][8] Studies have indicated that cinnamic acid can regulate glucose transport in muscle cells, partly through the activation of Glucose Transporter Type 4 (GLUT4).[9] The proposed mechanism involves pathways that may be independent of the classical phosphatidylinositol 3-kinase (PI3K) signaling cascade.[9]

Conclusion

This compound is a vital tool for researchers and drug development professionals, primarily serving as a high-fidelity internal standard for quantitative mass spectrometry. Its procurement from reliable suppliers ensures the quality and reproducibility of experimental data. While direct studies on the biological effects of this compound are limited, the well-established roles of its non-deuterated counterpart in plant biochemistry and mammalian glucose metabolism provide a strong foundation for future research endeavors. The detailed experimental protocol provided herein offers a practical starting point for the application of this compound in quantitative analytical studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cinnamic Acid, an Autoinducer of Its Own Biosynthesis, Is Processed via Hca Enzymes in Photorhabdus luminescens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Altering Expression of Cinnamic Acid 4-Hydroxylase in Transgenic Plants Provides Evidence for a Feedback Loop at the Entry Point into the Phenylpropanoid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cinnamic acid, from the bark of Cinnamomum cassia, regulates glucose transport via activation of GLUT4 on L6 myotubes in a phosphatidylinositol 3-kinase-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Sourcing of Cinnamic Acid-d6: A Technical Guide for Researchers

For researchers and professionals in drug development and analytical sciences, the procurement of high-purity, stable isotope-labeled compounds is a critical step in ensuring experimental accuracy and reproducibility. Cinnamic acid-d6, a deuterated analog of cinnamic acid, serves as an invaluable internal standard in mass spectrometry-based analyses and as a tracer in metabolic studies. This technical guide provides an in-depth overview of prominent suppliers, a comparative analysis of pricing, and general protocols for its application.

Understanding the Role of this compound in Research

Cinnamic acid and its derivatives are subjects of interest for their potential therapeutic properties, including anticancer, antioxidant, and anti-inflammatory activities.[1][2] this compound, with its deuterium-labeled phenyl and vinyl groups, offers a distinct mass shift, making it an ideal internal standard for the accurate quantification of unlabeled cinnamic acid in complex biological matrices.[3] The use of deuterated internal standards is a gold-standard practice in quantitative mass spectrometry, as they co-elute with the analyte and experience similar matrix effects, thereby correcting for variations during sample preparation and analysis.

Supplier and Price Comparison for this compound

The availability and cost of this compound can vary significantly among suppliers. The following table summarizes the offerings from several key vendors. Please note that prices are subject to change and may not include shipping and handling fees. It is advisable to request a formal quote from the suppliers for the most up-to-date information.

| Supplier | Product Number | Purity (Isotopic/Chemical) | Available Quantities | Price (USD) |

| Sigma-Aldrich | 513962 | 98 atom % D | 250 mg | $84.00 |

| MedChemExpress | HY-N0610AS1 | >98% | 5 mg | $25.00[4] |

| 10 mg | Price on request | |||

| 50 mg | Price on request | |||

| 100 mg | Price on request | |||

| GlpBio | GC65528 | >99.00% | Not specified | Price on request[5] |

| Veeprho | Not specified | Not specified | Not specified | Price on request[6] |

| A2B Chem | AH94102 | 98% | Not specified | Price on request[7] |

| ChemScene | CS-0226221 | ≥98% | Not specified | Price on request[8] |

| LGC Standards | CDN-D-7883 | 99 atom % D, min 98% Chemical Purity | 0.1 g, 0.25 g | Price on request |

Key Technical Specifications

When selecting a supplier, it is crucial to consider the following technical specifications, which can impact the reliability of experimental results:

-

Isotopic Purity: This indicates the percentage of molecules that are successfully labeled with the desired number of deuterium atoms. A higher isotopic purity minimizes interference from partially labeled or unlabeled species. Sigma-Aldrich specifies a 98 atom % D for their product.[9]

-

Chemical Purity: This refers to the percentage of the compound that is the desired chemical entity, free from other chemical impurities. GlpBio and ChemScene state a purity of >99.00% and ≥98% respectively.[5][8]

-

Certificate of Analysis (CoA): Always request a batch-specific CoA to obtain precise purity values and other quality control data.

Experimental Protocol: General Use as an Internal Standard in LC-MS/MS

The following is a generalized protocol for the use of this compound as an internal standard (IS) in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. The specific parameters will need to be optimized for the particular analyte, matrix, and instrumentation.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.

-

Prepare a separate stock solution of the unlabeled cinnamic acid standard at a known concentration.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Create a series of calibration standards by spiking a blank matrix (e.g., plasma, cell lysate) with known concentrations of the unlabeled cinnamic acid standard.

-

Prepare QC samples at low, medium, and high concentrations within the calibration range.

-

Add a fixed concentration of the this compound internal standard to all calibration standards, QCs, and unknown samples.

-

-

Sample Preparation:

-

To the biological sample, add the this compound internal standard solution.

-

Perform a sample extraction procedure, such as protein precipitation (e.g., with acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction, to remove interfering substances.

-

Evaporate the supernatant and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto an appropriate LC column (e.g., C18) for chromatographic separation.

-

Develop a suitable gradient elution method to achieve good separation of cinnamic acid from other matrix components.

-

Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled cinnamic acid and this compound.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for each sample.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Determine the concentration of cinnamic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Supplier Selection Workflow

The process of selecting a suitable supplier for this compound involves several key decision points to ensure the procurement of a high-quality reagent that meets both technical and budgetary requirements.

Caption: A workflow diagram illustrating the key steps in selecting a supplier for this compound.

By carefully considering the information presented in this guide, researchers can make an informed decision when sourcing this compound, ensuring the integrity and accuracy of their experimental data.

References

- 1. glpbio.com [glpbio.com]

- 2. trans-Cinnamic-alpha,2,3,4,5,6-d6 | LGC Standards [lgcstandards.com]

- 3. veeprho.com [veeprho.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. benchchem.com [benchchem.com]

- 8. myadlm.org [myadlm.org]

- 9. texilajournal.com [texilajournal.com]

Cinnamic Acid-d6: A Technical Guide to Analysis and Certification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical certification for Cinnamic acid-d6, a deuterated analog of Cinnamic Acid. This document outlines the typical quantitative data found on a Certificate of Analysis (CoA), details the experimental protocols for key analytical tests, and visualizes the quality control workflow. This compound is frequently utilized as an internal standard in pharmacokinetic and analytical research, making its purity and isotopic enrichment critical for accurate quantification in mass spectrometry and liquid chromatography applications.[1]

Data Presentation: Certificate of Analysis Summary

The following table summarizes the typical quantitative data and specifications for this compound as found on a supplier's Certificate of Analysis.

| Test | Specification | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Formula | C₉H₂D₆O₂ | - |

| Molecular Weight | 154.20 g/mol | Mass Spectrometry |

| Purity (HPLC) | ≥ 98% | HPLC-DAD |

| Isotopic Purity (Atom % D) | ≥ 98 atom % D | NMR / Mass Spectrometry |

| Melting Point | 132-135 °C | Melting Point Apparatus |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a standard method for assessing the chemical purity of this compound.

-

Instrumentation : A typical HPLC system consists of a pump, an autosampler, a column oven, and a diode array detector.

-

Column : A C18 reversed-phase column (e.g., sub-2-µm particle size) is commonly used for the separation of cinnamic acid and its impurities.[2]

-

Mobile Phase : A gradient elution is typically employed, using a mixture of an aqueous solution of a weak acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.[3][4]

-

Flow Rate : A constant flow rate, for instance, 0.2 mL/min, is maintained throughout the analysis.[3]

-

Detection : The diode array detector is set to monitor the absorbance at the maximum wavelength of trans-cinnamic acid.

-

Quantification : The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Identity Confirmation and Isotopic Enrichment Analysis

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is used to confirm the identity and determine the isotopic enrichment of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation : The sample is dissolved in a deuterated solvent, such as DMSO-d6.[5]

-

¹H NMR : The proton NMR spectrum is used to confirm the presence of the non-deuterated protons and the absence of signals where deuterium atoms should be. The chemical shifts and coupling constants are compared to a reference spectrum of unlabeled cinnamic acid.

-

¹³C NMR : The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule, further confirming its identity.[5]

-

Isotopic Purity : The isotopic enrichment can be estimated from the ¹H NMR by comparing the integration of the residual proton signals in the deuterated positions to the signals of the non-deuterated protons.

2. Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used. Electrospray ionization (ESI) is a common ionization technique for this analysis.[3][6]

-

Analysis Mode : The analysis is typically performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is observed.[6]

-

Identity Confirmation : The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight of this compound (154.20 g/mol ).[7]

-

Isotopic Purity : The isotopic distribution of the molecular ion peak is analyzed to determine the percentage of molecules that are fully deuterated (d6), as well as the presence of partially deuterated species (d0 to d5). The atom % D is calculated from this distribution.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key processes related to the analysis of this compound.

Caption: Quality Control Workflow for this compound Analysis.

Caption: HPLC Experimental Workflow for Purity Analysis.

References

In-Depth Technical Guide to the Material Safety of Cinnamic Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Cinnamic acid-d6, a deuterated form of cinnamic acid. The information presented is intended for researchers, scientists, and professionals in drug development who may be working with this compound. This document summarizes key safety data, outlines experimental methodologies for toxicological assessments, and visualizes relevant biological pathways and experimental workflows.

Chemical and Physical Properties

This compound shares similar physical and chemical properties with its non-deuterated counterpart, trans-cinnamic acid. The primary difference is the isotopic substitution of six hydrogen atoms with deuterium, resulting in a higher molecular weight.

| Property | Value | Reference |

| Chemical Name | (E)-3-(phenyl-d5)prop-2(3-d)-enoic acid | |

| Synonyms | trans-Cinnamic acid-d6, 3-Phenylacrylic acid-d6 | [1] |

| CAS Number | 91453-04-2 | |

| Molecular Formula | C₉H₂D₆O₂ | [2] |

| Molecular Weight | 154.20 g/mol | |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 132-135 °C | [4] |

| Boiling Point | 300 °C | [4] |

| Solubility | Insoluble in water; soluble in ethanol, diethyl ether, acetone, and benzene. | [5] |

| Isotopic Purity | ≥98 atom % D |

Toxicological Data

The toxicological data for this compound is limited. Therefore, the data presented below is for the non-deuterated form, trans-cinnamic acid, and should be considered as an analogy. The deuteration is not expected to significantly alter the acute toxicological properties, but it may affect the pharmacokinetic and metabolic profiles of the compound.[1]

| Test | Species | Route | Value | Classification | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 2500 mg/kg | Harmful if swallowed | [4][6] |

| Acute Oral Toxicity (LD50) | Mouse | Oral | >5000 mg/kg | Not classified | [6] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | >5000 mg/kg | Not classified | [4][7] |

| Skin Corrosion/Irritation | Rabbit | Dermal | Slight irritation | Causes skin irritation | [7][8] |

| Serious Eye Damage/Irritation | Rabbit | Ocular | No eye irritation | Causes serious eye irritation (GHS Category 2A) | [5][7] |

| Skin Sensitization | Animal Exp. | Dermal | Negative | Not a sensitizer | [7] |

| Germ Cell Mutagenicity (Ames test) | - | In vitro | Negative | Not mutagenic | [7] |

| Carcinogenicity | - | - | No ingredient of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. | Not classified as a carcinogen | [6][7] |

Hazard Identification and Safety Precautions

Based on the available data for trans-cinnamic acid, this compound should be handled with care. The following table summarizes the hazard classifications and recommended precautionary statements.

| Hazard Class | GHS Classification | Precautionary Statements |

| Skin Irritation | Category 2 | H315: Causes skin irritation. P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Specific target organ toxicity — single exposure (respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. |

First Aid Measures:

-

Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms persist.[3]

-

Skin Contact: Remove contaminated clothing. Wash skin with soap and water. Get medical attention if irritation develops.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Get medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.[9]

Experimental Protocols

The toxicological data for cinnamic acid is primarily based on standardized OECD (Organisation for Economic Co-operation and Development) test guidelines. Below are detailed methodologies for the key experiments cited.

Acute Oral Toxicity (OECD Guideline 401 - Historical)

Note: OECD Guideline 401 has been deleted and replaced by alternative methods (TG 420, 423, and 425) that use fewer animals. The following is a description of the historical method likely used for older data.

-

Principle: To determine the median lethal dose (LD50) of a substance when administered orally in a single dose.

-

Test Animals: Healthy, young adult rats of a single strain.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered by gavage in graduated doses to several groups of animals, with one dose per group.

-

Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.

-

Body weight is recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The LD50 is calculated using a recognized statistical method.

Acute Dermal Toxicity (OECD Guideline 402)

-

Principle: To determine the acute toxic effects of a substance when applied to the skin.

-

Test Animals: Healthy, young adult rats, rabbits, or guinea pigs with clipped fur.

-

Procedure:

-

The test substance is applied uniformly over a shaved area of at least 10% of the body surface.

-

The application site is covered with a porous gauze dressing for 24 hours.

-

Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Body weight is recorded at the start, weekly, and at the end of the study.

-

A gross necropsy is performed on all animals.

-

-

Data Analysis: The LD50 is determined, or a limit test is performed at a high dose to classify the substance.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 431)

-

Principle: To assess the potential of a substance to cause skin corrosion by measuring its effect on cell viability in a reconstructed human epidermis model.[10]

-

Test System: A three-dimensional reconstructed human epidermis model that mimics the properties of the upper layers of human skin.[10]

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.[10]

-

The tissue is exposed to the substance for specific time points (e.g., 3 minutes and 1 hour).

-

After exposure, the tissue is rinsed and incubated.

-

Cell viability is determined using a quantitative assay, typically the MTT assay, which measures the reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells.

-

-

Data Analysis: A substance is identified as corrosive if the cell viability falls below a certain threshold at a specified time point.[11]

Biological Pathways and Mechanisms

Cinnamic acid is a naturally occurring compound that plays a role in various biological pathways. While specific data for the d6-labeled version is not available, the general mechanisms are expected to be similar.

Biosynthesis and Metabolism

Cinnamic acid is a central intermediate in the biosynthesis of numerous natural products in plants through the phenylpropanoid pathway.[12] Its biosynthesis begins with the deamination of the amino acid phenylalanine. In mammals, cinnamic acid is primarily metabolized in the liver to benzoic acid, which is then conjugated with glycine to form hippuric acid and excreted in the urine.

Caption: Biosynthesis and metabolism of cinnamic acid.

Signaling Pathways in Pharmacology

Cinnamic acid and its derivatives have been shown to modulate several signaling pathways, which is of interest in drug development. These include anti-inflammatory, pro-apoptotic, and metabolic regulation pathways.

Caption: Pharmacological signaling pathways influenced by cinnamic acid.

Stability and Reactivity

This compound is a stable compound under normal laboratory conditions.

-

Chemical Stability: Stable under recommended storage conditions.[4]

-

Conditions to Avoid: Strong heating, as it can lead to decomposition.[4]

-

Incompatible Materials: Strong oxidizing agents.[7]

-

Hazardous Decomposition Products: Carbon oxides (CO, CO₂) upon combustion.[3][4]

Storage and Handling

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage at -20°C for long-term stability.[1][13]

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid formation of dust and aerosols. Use in a well-ventilated area. Wash hands thoroughly after handling.[5][9]

-

Personal Protective Equipment (PPE):

Experimental Workflows

The following diagram illustrates a general workflow for the toxicological assessment of a chemical like this compound, incorporating the OECD guidelines mentioned.

Caption: General workflow for toxicological assessment.

This guide provides a summary of the available safety data for this compound. It is crucial to consult the most recent and complete Safety Data Sheet (SDS) from the supplier before handling this compound and to perform a thorough risk assessment for any new experimental procedures.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. westliberty.edu [westliberty.edu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. trans-Cinnamic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. phytotechlab.com [phytotechlab.com]

- 7. trans-Cinnamic acid - Safety Data Sheet [chemicalbook.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. iivs.org [iivs.org]

- 12. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 13. glpbio.com [glpbio.com]

An In-depth Technical Guide to the Synthesis and Preparation of Cinnamic Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of Cinnamic acid-d6, a deuterated analog of cinnamic acid. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document details the synthetic route, experimental protocols, and characterization of this compound, with a focus on providing practical information for its preparation in a laboratory setting.

Synthetic Strategy

The most common and efficient method for the synthesis of this compound involves a two-step process starting from commercially available benzaldehyde-d6. The synthetic pathway is outlined below:

-

Horner-Wadsworth-Emmons (HWE) Olefination: Benzaldehyde-d6 undergoes a Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate. This reaction selectively forms the trans-alkene, yielding ethyl cinnamate-d6. The use of a stabilized phosphonate ylide ensures high yields and excellent stereoselectivity for the desired (E)-isomer.

-

Hydrolysis: The resulting ethyl cinnamate-d6 is then hydrolyzed under basic conditions to afford the final product, this compound. Subsequent acidification and purification yield the pure deuterated cinnamic acid.

This strategy is favored due to the high availability of the deuterated starting material and the high efficiency and stereoselectivity of the Horner-Wadsworth-Emmons reaction.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Synthesis of Ethyl Cinnamate-d6 via Horner-Wadsworth-Emmons Reaction

Materials:

-

Benzaldehyde-d6 (1.0 eq)

-

Triethyl phosphonoacetate (1.0 - 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or other suitable base (e.g., LiOH·H₂O, DBU)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous THF and sodium hydride.

-

The suspension is cooled to 0 °C in an ice bath.

-

Triethyl phosphonoacetate is added dropwise to the stirred suspension. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes, or until hydrogen evolution ceases, to form the phosphonate ylide.

-

The resulting solution is cooled back to 0 °C, and a solution of benzaldehyde-d6 in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with water and then with brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude ethyl cinnamate-d6. The crude product can be purified by flash column chromatography if necessary.

Hydrolysis of Ethyl Cinnamate-d6 to this compound

Materials:

-

Crude ethyl cinnamate-d6 from the previous step

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10-20%)

-

Hydrochloric acid (HCl, concentrated or dilute)

-

Deionized water

Procedure:

-

The crude ethyl cinnamate-d6 is dissolved in ethanol in a round-bottom flask.

-

An aqueous solution of sodium hydroxide is added to the flask.

-

The mixture is heated to reflux and stirred for a period sufficient to ensure complete hydrolysis (typically 1-3 hours), as monitored by TLC.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is washed with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

-

The aqueous layer is then cooled in an ice bath and acidified by the slow addition of hydrochloric acid until the pH is acidic (pH ~1-2).

-

The precipitated this compound is collected by suction filtration.

-

The solid is washed with cold deionized water to remove any inorganic salts.

-

The crude this compound is then dried.

Purification of this compound by Recrystallization

Materials:

-

Crude this compound

-

Ethanol or a mixture of ethanol and water

-

Deionized water

Procedure:

-

The crude this compound is dissolved in a minimal amount of hot ethanol.

-

Hot deionized water is added dropwise to the solution until it becomes slightly cloudy.

-

If precipitation occurs, a small amount of hot ethanol is added to redissolve the solid.

-

The hot solution is allowed to cool slowly to room temperature, during which time crystals of pure this compound will form.

-

The flask is then placed in an ice bath to maximize crystal formation.

-

The purified crystals are collected by suction filtration, washed with a small amount of cold ethanol/water mixture, and dried under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Benzaldehyde-d6 | - |

| Molecular Formula | C₉D₆H₂O₂ | [1] |

| Molecular Weight | 154.20 g/mol | [1] |

| Typical Yield (overall) | >80% (based on non-deuterated analog) | [2] |

| Isotopic Purity | ≥98 atom % D | |

| Melting Point | 132-135 °C |

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to show significantly reduced or absent signals corresponding to the phenyl and vinyl protons compared to the non-deuterated analog. A broad singlet for the carboxylic acid proton will be present.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the nine carbon atoms. The chemical shifts will be similar to those of non-deuterated cinnamic acid, although minor isotopic shifts may be observed. The signals for the deuterated carbons will be significantly broadened or absent in a proton-decoupled spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and determining the isotopic purity of this compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (m/z ≈ 154). High-resolution mass spectrometry can be used to accurately determine the mass and confirm the elemental composition. The isotopic distribution of the molecular ion cluster can be analyzed to calculate the isotopic enrichment.[3][4][5]

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Logical Relationship of Key Steps

The following diagram illustrates the logical relationship between the key experimental stages.

References

Navigating the Stability and Storage of Cinnamic Acid-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid-d6, a deuterated analog of cinnamic acid, serves as a critical internal standard in bioanalytical studies, particularly in pharmacokinetic and metabolic research. Its structural similarity to the parent compound, coupled with a distinct mass, allows for precise quantification in complex biological matrices. However, the integrity of any analytical standard is paramount for generating reliable and reproducible data. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, offering insights into its degradation pathways, recommended handling procedures, and methodologies for stability assessment.

Core Stability and Storage Recommendations

Proper storage is fundamental to preserving the chemical purity and isotopic integrity of this compound. Both temperature and the physical state of the compound (solid vs. solution) significantly impact its long-term stability.

General Storage Guidelines

For optimal stability, this compound should be stored in a tightly sealed container, protected from light and moisture. The general storage recommendations from various suppliers are summarized below.

| Storage Condition | Form | Recommended Temperature | Shelf Life |

| Long-term | Solid (Powder) | -20°C | Up to 3 years |

| Short-term | Solid (Powder) | 4°C | Up to 2 years |

| In Solvent (e.g., DMSO) | Solution | -80°C | Up to 6 months |

| In Solvent (e.g., DMSO) | Solution | -20°C | Up to 1 month |

Note: These are general guidelines. It is crucial to consult the certificate of analysis and supplier-specific recommendations for the particular lot of this compound being used.

Understanding Degradation Pathways

While specific forced degradation studies on this compound are not extensively published, the known degradation pathways of cinnamic acid provide valuable insights into its potential instabilities. The primary degradation routes to consider are photodegradation, hydrolysis, and oxidation.

Photodegradation: Cinnamic acid is known to undergo photodimerization upon exposure to UV light, forming cyclobutane derivatives such as α-truxillic acid. It is crucial to protect this compound from light to prevent this degradation pathway.

Hydrolysis: The carboxylic acid group of this compound is generally stable to hydrolysis under neutral conditions. However, in strongly acidic or basic conditions, degradation may occur.

Oxidation: The double bond in the acrylic acid side chain and the phenyl ring are susceptible to oxidation. Exposure to oxidizing agents or conditions that promote auto-oxidation should be minimized.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound throughout its lifecycle in the laboratory, it is essential to perform stability studies. The following are representative protocols for assessing the stability of this compound.

Stability-Indicating UPLC-MS/MS Method

This method is designed to separate this compound from its potential degradation products and provide a quantitative measure of its purity.

1. Instrumentation and Columns:

-

UPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer for sensitive and specific detection.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

2. Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to resolve the parent compound from any degradants (e.g., 5-95% B over 5 minutes).

3. MS/MS Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in negative or positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its potential degradation products should be optimized.

4. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or acetonitrile).

-

Dilute the stock solution to a working concentration in the initial mobile phase composition.

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.

1. Acid and Base Hydrolysis:

-

Treat a solution of this compound with 0.1 M HCl and 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.

-

Neutralize the samples before analysis.

2. Oxidative Degradation:

-

Expose a solution of this compound to 3% hydrogen peroxide at room temperature.

3. Thermal Degradation:

-

Expose solid this compound to dry heat (e.g., 80°C).

-

Expose a solution of this compound to the same temperature.

4. Photostability:

-

Expose a solution of this compound to UV light (e.g., 254 nm) and visible light according to ICH Q1B guidelines.

5. Analysis:

-

Analyze the stressed samples using the validated stability-indicating UPLC-MS/MS method.

-

Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

Isotopic Stability Assessment by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the isotopic enrichment and positional integrity of the deuterium labels.

1. Sample Preparation:

-

Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).

2. NMR Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions confirms high isotopic enrichment.

-

Acquire a ¹³C NMR spectrum to further confirm the structure.

Signaling Pathways and Experimental Workflows

Cinnamic acid and its derivatives have been shown to modulate various signaling pathways, which is relevant for researchers using this compound in biological studies.

Cinnamic acid and its derivatives have been reported to inhibit the NF-κB signaling pathway, which plays a key role in inflammation.

Furthermore, cinnamic acid has been shown to influence the MAPK signaling pathway, which is involved in cell proliferation and differentiation.

Conclusion

The stability of this compound is crucial for its effective use as an internal standard in quantitative bioanalysis. By adhering to the recommended storage conditions, protecting it from light, and understanding its potential degradation pathways, researchers can ensure the accuracy and reliability of their results. The implementation of robust stability-indicating analytical methods and periodic stability assessments are best practices that should be integrated into any laboratory workflow involving this and other critical analytical standards. This guide provides a foundational framework for researchers to develop and implement their own specific procedures for handling and storing this compound, ultimately contributing to the generation of high-quality scientific data.

Solubility Profile of Cinnamic Acid-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Cinnamic acid-d6, a deuterated form of the naturally occurring organic compound, cinnamic acid. Understanding the solubility of this compound is critical for its application in various research and development settings, including pharmacology, metabolomics, and materials science. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a conceptual workflow for solubility assessment.

Core Solubility Data

Cinnamic acid is generally characterized as being slightly soluble in water and freely soluble in many organic solvents.[1][2][3] While specific quantitative data for this compound is limited, the solubility is expected to be highly comparable to its non-deuterated counterpart, as deuterium labeling does not significantly alter the physicochemical properties that govern solubility. The available data for both forms are summarized below.

| Solvent | This compound Solubility | Cinnamic Acid Solubility (Non-deuterated) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | 250 mg/mL[4][5] | - | Not Specified |

| Water | - | 0.4 g/L[6] | 25 |

| Water | - | 500 mg/L[7] | Not Specified |

| Water | - | 0.511 g/L[8] | 25 |

| Ethanol | - | Soluble[2][9] | Not Specified |

| Ethanol | - | Very Soluble[10] | Not Specified |

| Methanol | - | Soluble[2] | Not Specified |

| Acetone | - | Soluble[2][9][10] | Not Specified |

| Diethyl Ether | - | Soluble[2][10] | Not Specified |

| Benzene | - | Soluble[2][10] | Not Specified |

| Chloroform | - | Soluble[2] | Not Specified |

| Acetic Acid | - | Soluble[2] | Not Specified |

| Petroleum Ether | - | Soluble[2] | Not Specified |

| Carbon Disulfide | - | Easily Soluble[2] | Not Specified |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[11][12][13] This protocol outlines the steps to ascertain the thermodynamic solubility of this compound.

1. Materials and Equipment:

-

This compound (solid form)

-

Selected solvents of interest

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed and that solid material remains at equilibrium.

-

Record the exact weight of the this compound added.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours.[11] The goal is to ensure the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

-

-

Data Reporting:

-

The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

-

Report the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Conceptual Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

Cinnamic Acid in Biological Pathways